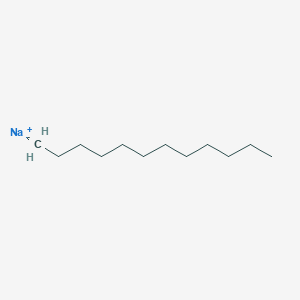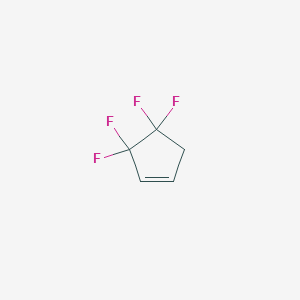
3,3,4,4-Tetrafluorocyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-Tetrafluorocyclopent-1-ene is a fluorinated cyclopentene derivative characterized by the presence of four fluorine atoms attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetrafluorocyclopent-1-ene typically involves the fluorination of cyclopentene derivatives. One common method is the reaction of cyclopentene with elemental fluorine or fluorinating agents such as sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where cyclopentene is fluorinated using a fluorine gas stream. This method allows for better control over reaction parameters and scalability. The product is then purified using distillation or recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4-Tetrafluorocyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding fluorinated cyclopentanones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce fluorinated cyclopentanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide.
Major Products:
Oxidation: Fluorinated cyclopentanones.
Reduction: Fluorinated cyclopentanes.
Substitution: Fluorinated cyclopentene derivatives with nucleophilic groups.
Scientific Research Applications
3,3,4,4-Tetrafluorocyclopent-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where fluorine atoms can mimic hydrogen atoms and alter the biological activity of molecules.
Medicine: Explored for its potential use in the development of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluorocyclopent-1-ene involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the electron-withdrawing nature of fluorine can influence the compound’s reactivity and stability in chemical reactions.
Comparison with Similar Compounds
3,3,4,4-Tetrafluorocyclopentane: Similar in structure but lacks the double bond present in 3,3,4,4-Tetrafluorocyclopent-1-ene.
3,3,4,4-Tetrafluorocyclopent-2-ene: Similar fluorination pattern but with the double bond in a different position.
3,3,4,4-Tetrafluorocyclopent-1,3-dione: Contains additional carbonyl groups, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
5239-56-5 |
|---|---|
Molecular Formula |
C5H4F4 |
Molecular Weight |
140.08 g/mol |
IUPAC Name |
3,3,4,4-tetrafluorocyclopentene |
InChI |
InChI=1S/C5H4F4/c6-4(7)2-1-3-5(4,8)9/h1-2H,3H2 |
InChI Key |
CDMBKGOLHDZGGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C1(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


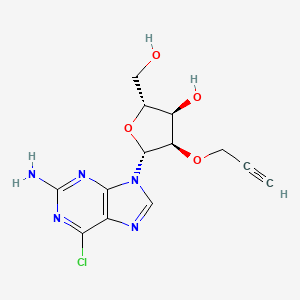
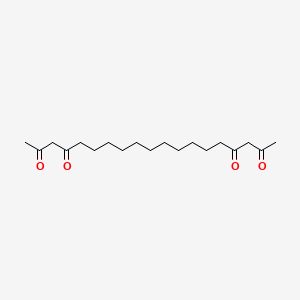
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
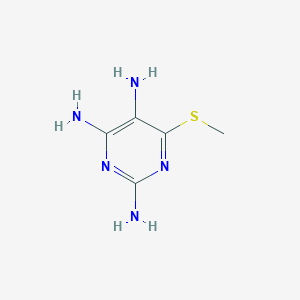
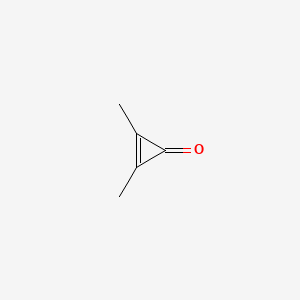
](/img/structure/B14749957.png)
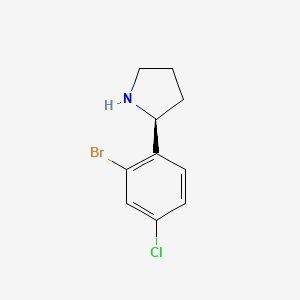

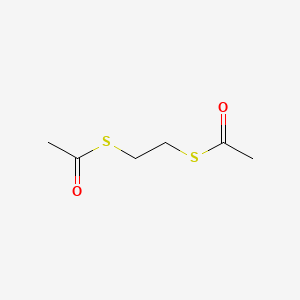
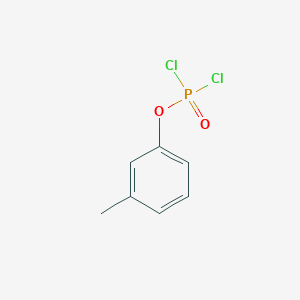
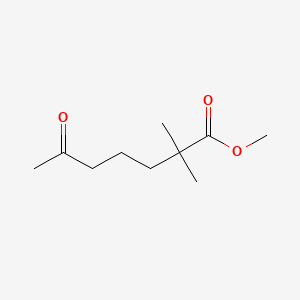
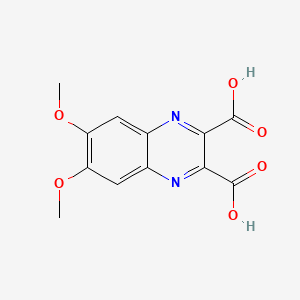
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)
